molecular formula C18H23NO3 B4726903 (2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine

Cat. No. B4726903
M. Wt: 301.4 g/mol
InChI Key: YLQJXJDNEQOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as DMBA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the effects of serotonin on the brain. DMBA is a selective serotonin receptor agonist, meaning that it binds to and activates specific serotonin receptors in the brain.

Mechanism of Action

(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine acts as a selective serotonin receptor agonist, binding to and activating specific serotonin receptors in the brain. This leads to an increase in serotonin signaling, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and its metabolites in the brain, as well as increase the expression of certain genes involved in serotonin signaling. It has also been shown to have anti-inflammatory effects and may modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using (2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine in lab experiments is its selectivity for specific serotonin receptors, which allows for more precise manipulation of serotonin signaling pathways. However, its effects may vary depending on the specific receptor subtype and the dose used, and more research is needed to fully understand its mechanisms of action.

Future Directions

Future research on (2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine could focus on its potential as a therapeutic agent for various neurological disorders, as well as its effects on other signaling pathways in the brain. Additionally, further studies on its pharmacokinetics and toxicity could help to determine its safety and efficacy for clinical use.

Scientific Research Applications

(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been used in scientific research to study the effects of serotonin on the brain and its potential role in the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a therapeutic agent for conditions such as anxiety, depression, and post-traumatic stress disorder.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-9-8-15(18(12-16)22-3)13-19-11-10-14-6-4-5-7-17(14)21-2/h4-9,12,19H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJXJDNEQOLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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